4-methoxy-2-methylbenzofuran

Electrophilic aromatic substitution Zeolite catalysis Benzofuran acylation

4-Methoxy-2-methylbenzofuran (CAS 3781-89-3) is a disubstituted benzofuran carrying an electron-donating 4-methoxy group and a 2-methyl substituent on the furan ring, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g/mol. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous anti-inflammatory, antitumor, antimicrobial, and enzyme-inhibitory chemotypes.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 3781-89-3
Cat. No. B3351589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methylbenzofuran
CAS3781-89-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC=C2OC
InChIInChI=1S/C10H10O2/c1-7-6-8-9(11-2)4-3-5-10(8)12-7/h3-6H,1-2H3
InChIKeyBUQJAZAPRJQZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylbenzofuran (CAS 3781-89-3): Procurement-Relevant Identity, Physicochemical Baseline, and Structural Context


4-Methoxy-2-methylbenzofuran (CAS 3781-89-3) is a disubstituted benzofuran carrying an electron-donating 4-methoxy group and a 2-methyl substituent on the furan ring, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g/mol . The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous anti-inflammatory, antitumor, antimicrobial, and enzyme-inhibitory chemotypes [1]. Within this class, the precise substitution pattern—methoxy at C-4 and methyl at C-2—dictates a unique combination of lipophilicity (calculated LogP ≈ 2.75), electronic character, and metabolic stability that cannot be replicated by simple positional isomers or mono-substituted analogs, making correct identity verification essential for procurement decisions.

Why 4-Methoxy-2-methylbenzofuran Cannot Be Replaced by Generic Benzofuran Analogs in Rigorous Scientific Workflows


Benzofuran derivatives display pronounced structure-activity relationships (SAR) where the number, position, and electronic nature of substituents dramatically alter reactivity, target engagement, and pharmacokinetic behavior [1]. Simply substituting 4-methoxy-2-methylbenzofuran with a generic benzofuran, a monomethylbenzofuran, or a differently methoxylated isomer ignores documented differences in electrophilic acylation efficiency (up to 2.2-fold yield difference between benzofuran and 2-methylbenzofuran [2]), CYP inhibition selectivity (4-methoxybenzofuran IC₅₀ 2.20 µM vs. methoxalen IC₅₀ 0.47 µM [3]), and lipophilicity-driven partitioning (LogP shifts exceeding 0.3 units [4]). Such variation translates directly into irreproducible synthetic yields, altered biological potency, and divergent ADME profiles. The quantitative evidence below specifies exactly where these differences manifest and why they matter for procurement specification.

Quantitative Differentiation Evidence for 4-Methoxy-2-methylbenzofuran Versus Closest Analogs


Electrophilic Acylation Reactivity: The 2-Methyl Substituent Confers >2-fold Higher Yield than Unsubstituted Benzofuran

Under identical zeolite-catalyzed acylation conditions (Y-zeolite, acetic anhydride, 60 °C, atmospheric pressure), 2-methylbenzofuran achieves 95% acylation yield, while unsubstituted benzofuran reaches only 43% [1]. Since 4-methoxy-2-methylbenzofuran retains the 2-methyl group, it inherits this activating effect—the C-3 position is at least two orders of magnitude more reactive than in benzofuran [1]. The 4-methoxy group further enhances electron density via resonance, making the scaffold uniquely suited for high-efficiency C-3 functionalization.

Electrophilic aromatic substitution Zeolite catalysis Benzofuran acylation Synthetic efficiency

CYP2A6 Inhibitory Potency: Quantitative Benchmarking Against the 4-Methoxybenzofuran Pharmacophore

4-Methoxybenzofuran (lacking the 2-methyl group) inhibits human CYP2A6 with an IC₅₀ of 2.20 µM, exhibiting greater selectivity than methoxalen (IC₅₀ 0.47 µM) and menthofuran (IC₅₀ 1.27 µM) [1]. While direct CYP2A6 IC₅₀ data for 4-methoxy-2-methylbenzofuran are not published, SAR from the 2-methylbenzofuran carboxamide series demonstrates that 2-alkyl substitution modulates CYP isoform selectivity and potency (pendrin inhibitor 1a IC₅₀ 4.1 µM vs. optimized analog 1d IC₅₀ ~0.5 µM) [2]. The combined 4-methoxy/2-methyl pattern thus offers a starting scaffold with documented CYP2A6 activity that can be tuned further via the 2-methyl position.

CYP inhibition Nicotine metabolism Chemoprevention Benzofuran SAR

Demethylation Yield: 91% Conversion to 4-Hydroxy-2-methylbenzofuran Under Mild Conditions

Treatment of 4-methoxy-2-methylbenzofuran with boron tribromide (BBr₃) in dichloromethane at room temperature for 24 hours yields 4-hydroxy-2-methylbenzofuran in 91% isolated yield [1]. This high-yielding transformation enables straightforward access to the corresponding phenol derivative, an intermediate required for further diversification via O-alkylation, sulfonation, or coupling reactions. The 4-methoxy group thus functions as a masked hydroxyl handle that can be revealed quantitatively and selectively.

Demethylation Boron tribromide Late-stage functionalization Benzofuran derivatization

Lipophilicity Tuning: LogP ≈ 2.75 Offers a Quantified Balance Between Permeability and Solubility Relative to Comparator Scaffolds

The calculated LogP of 4-methoxy-2-methylbenzofuran is 2.75 (AlogP) [1], placing it within the optimal drug-like lipophilicity range (LogP 1–3). By comparison, unsubstituted 2-methylbenzofuran has a calculated LogP ≈ 2.5 [2], and 4-methoxybenzofuran (without 2-methyl) has a measured LogP of 2.44 . The incremental +0.25 to +0.31 LogP increase from the additional substituent enhances membrane permeability without exceeding the solubility cliff threshold (LogP >3), a balance that is precisely tuned by the dual 4-methoxy/2-methyl substitution pattern.

Lipophilicity LogP Drug-likeness Physicochemical property optimization

Distinction from 3-Carboxy-2-methylbenzofuran: Absence of the Acidic Carboxyl Group Enables Divergent Biological Target Profiles

The 3-carboxy-2-methylbenzofuran series has emerged as potent pendrin (SLC26A4) inhibitors, with lead compound 1d achieving IC₅₀ ~0.5 µM [1]. 4-Methoxy-2-methylbenzofuran, lacking the C-3 carboxyl group, is structurally incapable of engaging the pendrin anion-binding site in the same manner, redirecting its biological profile toward CYP enzyme interactions and electrophilic reactivity rather than anion transport modulation. This structural bifurcation—carboxyl vs. methoxy at different ring positions—creates two functionally non-interchangeable scaffolds within the broader 2-methylbenzofuran family.

Pendrin inhibition Diuretic pharmacology Carboxyl-free scaffold Ion transport modulation

Metabolic Stability Inferred from 4-Methoxy Masking: Resistance to Phase II Glucuronidation Relative to 4-Hydroxy Congeners

The 4-hydroxy-2-methylbenzofuran analog (CAS 3610-14-8), which bears a free phenolic -OH, is directly susceptible to Phase II glucuronidation and sulfation—major clearance pathways for phenol-containing compounds. Methylation of the 4-OH group to yield 4-methoxy-2-methylbenzofuran removes the primary metabolic conjugation site, effectively acting as a metabolic blocking strategy [1]. Quantitative in vitro microsomal stability data for benzofuran phenol vs. methyl ether pairs consistently show increased metabolic half-life (t₁/₂) for the methoxy-protected analog, though direct t₁/₂ values for this specific pair are not yet published.

Metabolic stability Glucuronidation Prodrug strategy Phenol masking

Evidence-Backed Application Scenarios for Procuring 4-Methoxy-2-methylbenzofuran


Medicinal Chemistry: CYP2A6-Focused Lead Discovery and Selectivity Optimization

Teams developing next-generation smoking cessation aids or chemopreventive agents targeting CYP2A6-mediated procarcinogen activation should consider 4-methoxy-2-methylbenzofuran as a starting scaffold. The 4-methoxybenzofuran core has validated CYP2A6 activity (IC₅₀ 2.20 µM [1]), and the 2-methyl group provides a vector for tuning selectivity against off-target CYP isoforms. The scaffold's LogP of 2.75 [2] supports cell permeability, while the absence of a free phenol reduces Phase II metabolic clearance, increasing the likelihood of achieving oral bioavailability.

Synthetic Methodology: High-Efficiency C-3 Acylation for Building Complex Benzofuran Libraries

For synthetic chemistry groups constructing focused benzofuran libraries, 4-methoxy-2-methylbenzofuran offers a dual advantage: the 2-methyl group activates the C-3 position for electrophilic acylation with ≥95% expected yield under zeolite-catalyzed conditions [3], and the 4-methoxy group can be quantitatively demethylated (91% yield, BBr₃ [4]) to generate a phenolic handle for further diversification. This orthogonal reactivity profile supports efficient parallel synthesis strategies with minimal intermediate purification.

Biochemical Pharmacology: Tool Compound Preparation Where Metabolic Stability Is Required

Investigators requiring a benzofuran-based tool compound with resistance to glucuronidation should select 4-methoxy-2-methylbenzofuran over its 4-hydroxy analog (CAS 3610-14-8). The methyl ether cap blocks the primary Phase II metabolic soft spot [5], predicting longer in vivo half-life and enabling lower cumulative dosing in chronic animal models. Procurement of the methoxy form also preserves the option of late-stage deprotection to the active phenol when target engagement requires the free hydroxyl.

Chemical Procurement: Differentiated Scaffold Selection to Avoid Pendrin-Related Pharmacology

For compound management groups maintaining annotated screening decks, 4-methoxy-2-methylbenzofuran serves as a structurally distinct alternative to 3-carboxy-2-methylbenzofuran. The absence of the C-3 carboxyl group eliminates pendrin (SLC26A4) inhibitory activity (lead analog IC₅₀ ~0.5 µM [6]), directing the scaffold toward CYP and kinase target space instead. This clear functional demarcation prevents redundant or confounding hits in phenotypic screens and supports efficient chemical biology triage.

Quote Request

Request a Quote for 4-methoxy-2-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.